

Application Note: Quantitative Analysis of Catenarin in Fungal Extracts by HPLC-MS/MS

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Catenarin is a naturally occurring anthraquinone, a class of polycyclic aromatic compounds known for their diverse biological activities.[1] It is a secondary metabolite produced by various fungal species, such as those from the Pyrenophora genus.[2] Catenarin has garnered scientific interest due to its significant antimicrobial properties against a range of bacterial and fungal strains, making it a candidate for further investigation in drug discovery and development. Given its potential biological importance and role as a mycotoxin, a robust and sensitive analytical method is crucial for its accurate quantification in complex fungal extracts. This application note details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the reliable determination of Catenarin.

Principle of the Method

This method utilizes reversed-phase HPLC to separate **Catenarin** from other components within the fungal extract based on its hydrophobicity. The separation is followed by detection using a tandem mass spectrometer. The mass spectrometer operates in negative Electrospray Ionization (ESI) mode, which is highly effective for anthraquinones.[3][4] Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides excellent sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for **Catenarin**.[5]



Materials and Reagents

- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade),
 Formic Acid (LC-MS grade).
- Standards: Catenarin analytical standard (>98% purity).
- · Chemicals: Dimethyl sulfoxide (DMSO) for stock solution.
- Equipment:
 - HPLC system coupled with a tandem quadrupole mass spectrometer.
 - Analytical balance.
 - Vortex mixer.
 - Centrifuge.
 - Solvent evaporator (e.g., nitrogen evaporator or rotary evaporator).
 - Syringe filters (0.22 μm, PTFE or PVDF).
 - Autosampler vials.

Experimental Protocols Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of Catenarin standard and dissolve it in 1.0 mL of DMSO. Store at -20°C in the dark. Catenarin is sensitive to UV light.
 [1]
- Working Stock Solution (10 μg/mL): Dilute the primary stock solution 1:100 with methanol.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).



Sample Preparation: Fungal Extract

- Fungal Culture: Grow the target fungal strain on a suitable solid or in a liquid medium until sufficient biomass is produced.[6]
- Harvesting: Scrape the fungal mycelia from the solid medium or separate it from the liquid medium by filtration. Freeze-dry the biomass for optimal extraction efficiency.
- Extraction:
 - Accurately weigh approximately 100 mg of lyophilized fungal biomass into a centrifuge tube.
 - Add 5 mL of methanol. Methanol is an effective solvent for Catenarin.[1]
 - Vortex vigorously for 2 minutes, then sonicate for 30 minutes in an ultrasonic bath.
 - Centrifuge the mixture at 4,000 rpm for 10 minutes.
- Supernatant Collection: Carefully transfer the methanolic supernatant to a new tube.
- Evaporation and Reconstitution:
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator.
 - Reconstitute the dried extract in 1.0 mL of the initial mobile phase.
 - Vortex for 1 minute to ensure complete dissolution.
- Filtration: Filter the reconstituted extract through a 0.22 μm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumental Conditions

The following tables outline the optimized parameters for the analysis.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters



Parameter	Value
Column	C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 μm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-22 min: 5% B
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μL

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	-3.0 kV
Source Temperature	150°C
Desolvation Temp.	400°C
Scan Type	Multiple Reaction Monitoring (MRM)
Gas Flow	Optimized for the specific instrument

Table 3: Catenarin MRM Transitions



Analyte	Precursor lon (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Catenarin (Quantifier)	285.0	257.0	100	20
Catenarin (Qualifier)	285.0	241.0	100	25

Note: The precursor ion [M-H]⁻ for **Catenarin** is m/z 285. The fragment at m/z 257 corresponds to the loss of carbon monoxide [M-H-CO]⁻.[3] Collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification

- Calibration Curve: Generate a linear calibration curve by plotting the peak area of the
 Catenarin quantifier transition against the known concentrations of the calibration standards.
 A linear regression with a weighting factor of 1/x is typically used.
- Quantification: Determine the concentration of **Catenarin** in the fungal extracts by interpolating their measured peak areas from the calibration curve.
- Reporting: The final concentration should be reported in μg/g or mg/g of dry fungal biomass, accounting for all dilution factors used during sample preparation.

Method Validation and Performance

The method should be validated according to standard guidelines to ensure reliability.

Table 4: Summary of Method Validation Parameters

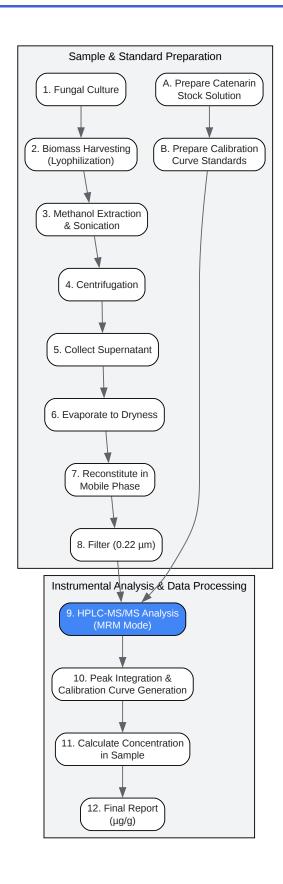


Parameter	Typical Performance
Linearity (r²)	> 0.995
Linear Range	1 - 500 ng/mL
Limit of Detection (LOD)	~0.5 ng/mL
Limit of Quantification (LOQ)	~1.5 ng/mL
Precision (%RSD)	< 15%
Accuracy (% Recovery)	85 - 115%
Matrix Effect	Monitored and compensated for, if necessary, using matrix-matched standards.

Note: The level of **Catenarin** in fungal strains can range from 2 to 400 ppm (μ g/g), making this sensitivity adequate for most applications.[2]

Mandatory Visualizations





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Caption: Experimental workflow for **Catenarin** quantification.



Caption: Logical relationship of the HPLC-MS/MS system components.

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